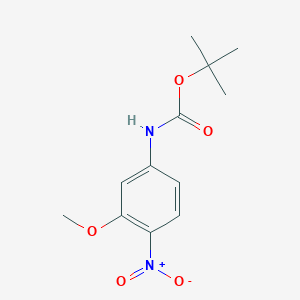

N-BOC-3-Methoxy-4-nitroaniline

Description

Contextual Significance of N-Boc Protected Anilines as Synthetic Intermediates

N-Boc (tert-butoxycarbonyl) protected anilines are a cornerstone in organic synthesis, primarily due to the stability and selective reactivity offered by the Boc group. organic-chemistry.orgwikipedia.org The Boc group serves as a robust shield for the amino functionality of anilines, preventing its participation in unwanted side reactions while other parts of the molecule are being modified. organic-chemistry.orgwikipedia.org This protection is crucial as the amino group is nucleophilic and can react with a wide range of electrophiles.

The stability of the Boc group towards many basic and nucleophilic conditions allows for a broad spectrum of chemical transformations to be performed on the aromatic ring or other functional groups present in the molecule. organic-chemistry.org Furthermore, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to regenerate the free amine when desired. wikipedia.org This orthogonal deprotection strategy is a key advantage in multi-step syntheses.

The utility of N-Boc protected anilines extends to their direct conversion into other functional groups. For instance, they can be transformed into amides through rhodium-catalyzed coupling with arylboroxines or via one-pot procedures involving Grignard reagents. organic-chemistry.orgrsc.org These methods provide efficient routes to secondary benzamides, which are prevalent in many biologically active compounds. organic-chemistry.org

Importance of Nitroaniline Derivatives in Multifunctional Chemical Transformations

Nitroaniline derivatives are highly valuable precursors in organic synthesis due to the reactivity conferred by the nitro group. chemicalbook.com The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r_) reactions. chemicalbook.comacs.org This property allows for the introduction of various nucleophiles onto the aromatic ring, a transformation that is often challenging with unsubstituted or electron-rich anilines.

The nitro group itself is a versatile functional group that can be readily transformed into other functionalities. The most common and significant transformation is its reduction to an amino group, which can be achieved using various reducing agents. This conversion is fundamental in the synthesis of diamines and other polysubstituted aromatic compounds.

Furthermore, the presence of both an amino (or a protected amino) group and a nitro group on the same aromatic ring allows for a diverse range of chemical manipulations. For example, o-nitroaniline derivatives can be used in the synthesis of heterocyclic compounds like benzimidazoles. rsc.org The interplay between the electron-donating character of the amino group and the electron-withdrawing nature of the nitro group influences the regioselectivity of further reactions on the aromatic ring.

Structural Elucidation and Nomenclatural Aspects in Academic Literature

The definitive structure of N-BOC-3-Methoxy-4-nitroaniline is confirmed through various spectroscopic techniques and is well-documented in chemical literature. Its systematic IUPAC name is tert-butyl N-(3-methoxy-4-nitrophenyl)carbamate. nih.gov

The molecular formula of the compound is C12H16N2O5, and it has a molecular weight of approximately 268.27 g/mol . nih.gov Structural analysis confirms the presence of a benzene (B151609) ring substituted with a methoxy (B1213986) group at the 3-position and a nitro group at the 4-position, relative to the N-BOC protected amino group.

In academic and commercial sources, the compound is often referred to by its common name, this compound, or various synonyms such as tert-butyl (3-methoxy-4-nitrophenyl)carbamate. nih.gov Its unique CAS Registry Number, 877671-39-1, serves as a universal identifier for this specific chemical entity. sigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(3-methoxy-4-nitrophenyl)carbamate | nih.gov |

| CAS Number | 877671-39-1 | sigmaaldrich.com |

| Molecular Formula | C12H16N2O5 | nih.gov |

| Molecular Weight | 268.27 g/mol | nih.gov |

| Appearance | Solid | chemicalbook.com |

| XLogP3-AA | 2.3 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-methoxy-4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-9(14(16)17)10(7-8)18-4/h5-7H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHXKPLPECCTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of N Boc 3 Methoxy 4 Nitroaniline

Deprotection Strategies of the N-Boc Protecting Group

The removal of the N-Boc protecting group from N-BOC-3-methoxy-4-nitroaniline can be accomplished through several distinct strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the presence of other functional groups within the molecule and the desired level of selectivity.

Acid-Mediated N-Boc Cleavage Methodologies

The most conventional and widely employed method for N-Boc deprotection involves the use of strong acids. jkchemical.com Trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (B109758) (DCM), is a common reagent for this transformation. jkchemical.com The reaction proceeds via protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the protecting group. total-synthesis.com This process results in the formation of the free amine, carbon dioxide, and a stable tert-butyl cation, which is often scavenged by the solvent or other nucleophiles present. total-synthesis.com Other strong acids like hydrochloric acid (HCl) in various organic solvents (e.g., ethyl acetate, dioxane) or aqueous phosphoric acid have also been utilized for N-Boc cleavage. nih.gov

While effective, these strong acid conditions can be harsh and may not be suitable for substrates containing other acid-labile functional groups. For a molecule like this compound, the aromatic ring is somewhat deactivated by the nitro group, but the presence of other sensitive moieties would necessitate the exploration of milder deprotection alternatives.

Mild and Selective N-Boc Deprotection Procedures

To address the limitations of strong acid-mediated cleavage, a variety of mild and selective deprotection methods have been developed. These procedures often offer greater functional group tolerance and operate under less harsh conditions.

A noteworthy mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol (B129727). nih.gov This system has been shown to be effective for a wide range of N-Boc protected aliphatic, aromatic, and heterocyclic amines, with reactions typically occurring at room temperature within a few hours. nih.gov Research on structurally diverse N-Boc amines has demonstrated that compounds bearing electron-withdrawing groups, such as nitro groups, exhibit a faster reaction rate. nih.gov This electronic destabilization of the aryl carbamate (B1207046) is thought to promote its cleavage by the reagent. nih.gov

For instance, the deprotection of N-Boc-3-nitroaniline, a close structural analog of the target compound, proceeds efficiently under these conditions. This suggests that this compound would also be a suitable substrate for this methodology. A proposed advantage of this method is its tolerance of other acid-labile groups that might be cleaved under traditional strong acid conditions. rsc.org

| Substrate | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| N-Boc-3-nitroaniline | 1 | 76 | nih.gov |

| N-Boc-4-nitroaniline | 1 | Not specified | rsc.org |

In the pursuit of greener and more environmentally benign chemical transformations, water-mediated, catalyst-free N-Boc deprotection has emerged as a viable option. ccsenet.org This method typically involves heating the N-Boc protected amine in water at reflux temperatures. ccsenet.org The process has been successfully applied to a variety of structurally diverse amines, affording the deprotected products in excellent yields without the need for any additional reagents. ccsenet.org

Deep eutectic solvents (DESs) and protic ionic liquids (PILs) have gained significant attention as sustainable and effective media for a variety of organic reactions, including N-Boc deprotection.

A Brønsted acidic DES, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid (p-TSA), can serve as both the solvent and the catalyst for the cleavage of the N-Boc group. mdpi.com This method has been shown to be highly efficient for the deprotection of a wide range of N-Boc derivatives, including those with electron-withdrawing groups. mdpi.com For example, the deprotection of N-Boc-3-nitroaniline in a choline chloride:p-TSA deep eutectic solvent proceeds smoothly at room temperature, highlighting the utility of this system for nitro-substituted anilines. mdpi.com

| Solvent/Catalyst System | Temperature | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Choline chloride:p-TSA | Room Temperature | 20 | >98 | mdpi.com |

Protic ionic liquids have also been successfully employed as catalysts for the hydrolytic cleavage of the N-Boc group. researchgate.net These reactions are typically carried out in a mixture of water and an organic solvent like dioxane. researchgate.net The presence of both a proton source and the unique properties of the ionic liquid facilitate the deprotection under relatively mild conditions. researchgate.net Studies have shown that electron-withdrawing groups on the aromatic ring, such as a nitro group, can decrease the rate of the reaction, likely due to the reduced basicity of the amine nitrogen. researchgate.net However, the deprotection can still be achieved in good yields. researchgate.net

Mechanistic Pathways of N-Boc Deprotection in Aromatic Systems

The fundamental mechanism of acid-catalyzed N-Boc deprotection is well-established. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by an acid. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. total-synthesis.com

In the case of the oxalyl chloride/methanol system, a more complex mechanism is believed to be at play, rather than simple in situ generation of HCl. nih.gov It is proposed that the electrophilic character of oxalyl chloride allows for an initial addition reaction with the carbonyl unit of the carbamate. nih.govrsc.org This intermediate then undergoes further transformation, ultimately leading to the cleavage of the N-Boc group. rsc.org

For water-mediated deprotection, it is thought that at elevated temperatures, water molecules can act as a weak acid and engage in hydrogen bonding with the carbamate moiety, facilitating its hydrolysis without the need for a catalyst. mdpi.com

In deep eutectic solvents and protic ionic liquids, the deprotection is generally believed to follow an acid-catalyzed pathway, where the acidic component of the solvent system protonates the carbamate, initiating the cleavage process. mdpi.comresearchgate.net The specific interactions within the solvent matrix can also play a role in stabilizing intermediates and influencing reaction rates. researchgate.net

Orthogonality of N-Boc Deprotection with Other Protecting Groups

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions, including basic hydrolysis, catalytic hydrogenolysis, and exposure to many nucleophiles. harvard.eduresearchgate.net Its primary lability is towards acid, which allows for its selective removal in the presence of other protecting groups that are stable to acid but cleaved under different conditions. This compatibility is known as orthogonality and is a cornerstone of modern synthetic strategy. organic-chemistry.org

The N-Boc group of this compound can be selectively cleaved under acidic conditions while leaving other common protecting groups, such as benzyloxycarbonyl (Cbz), benzyl (B1604629) (Bn) ethers, and various esters, intact. organic-chemistry.orgmdpi.comresearchgate.net For instance, the Cbz group is stable to acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenation. organic-chemistry.org Similarly, benzyl ethers are stable to many acidic protocols for Boc deprotection but can be removed by hydrogenolysis. mdpi.com Acetyl (Ac) and methyl esters are also generally stable to the mild acidic conditions required for Boc cleavage. mdpi.com This orthogonality allows for precise, sequential deprotection steps in the synthesis of complex molecules.

Various reagents can be employed for N-Boc deprotection, ranging from strong acids like trifluoroacetic acid (TFA) to milder methods designed to tolerate other acid-sensitive functionalities. researchgate.netorganic-chemistry.org The choice of reagent can be tailored to the specific substrate to maximize selectivity.

Table 1: Orthogonality of N-Boc Deprotection Conditions with Other Common Protecting Groups

| Deprotection Reagent for N-Boc | Compatible (Stable) Protecting Groups | Incompatible (Cleaved) Protecting Groups | References |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Cbz, Fmoc (with caution), Methyl/Ethyl Esters, Benzyl Ethers | t-Butyl Esters, t-Butyl Ethers, Trityl (Tr) | organic-chemistry.org |

| HCl in Dioxane/Methanol | Cbz, Benzyl Ethers, Methyl/Ethyl Esters | t-Butyl Esters, t-Butyl Ethers | researchgate.net |

| Oxalyl Chloride in Methanol | Ester bonds | - | juniperpublishers.com |

| Protic Ionic Liquid (e.g., [Et₃NH][CF₃COO]) | Cbz, t-Butyl Esters, t-Butyl Ethers, TBDMS | - | researchgate.net |

| Aqueous Phosphoric Acid | Cbz, Benzyl Ethers, Methyl Esters, TBDMS | t-Butyl Esters, t-Butyl Ethers | organic-chemistry.org |

Reactions Involving the Nitro Functional Group

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and can itself undergo several important transformations.

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Nitro-Mannich)

While the classic Nitro-Mannich (or aza-Henry) reaction involves the addition of an aliphatic nitroalkane to an imine, the nitro group on an aromatic ring does not participate in the same way. researchgate.netacs.org However, the strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, enabling a class of reactions known as Vicarious Nucleophilic Substitution (VNS). VNS is a powerful method for C-H functionalization and the formation of carbon-carbon bonds on nitroaromatic compounds. juniperpublishers.commsu.edu

In a VNS reaction, a carbanion containing a leaving group at the nucleophilic carbon atom attacks the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group. organic-chemistry.orgmsu.edu This is followed by the elimination of the leaving group to restore aromaticity, resulting in the net substitution of a hydrogen atom. For this compound, the nitro group at C4 activates the C5 position for such an attack. The NH-Boc and methoxy (B1213986) groups also influence the ring's electronics, but the nitro group is the key activator for this type of transformation.

This methodology allows for the introduction of various carbon-based substituents, effectively achieving a C-C bond formation on the aromatic core.

Reactivity and Transformations of the Methoxy Substituent

The methoxy group is an ether linkage and is generally stable under many reaction conditions. Its primary transformation is cleavage to the corresponding phenol, a reaction known as O-demethylation. acs.org This typically requires harsh reagents, such as strong Lewis acids like boron tribromide (BBr₃) or strong Brønsted acids like hydrobromic acid (HBr) at elevated temperatures. acs.org

A significant challenge in the context of this compound is the selectivity of this transformation. The conditions required for O-demethylation are often severe enough to also cleave the acid-labile N-Boc protecting group. organic-chemistry.orgacs.org Therefore, achieving selective O-demethylation while preserving the Boc group is difficult and generally requires the Boc group to be installed after the demethylation step, or for the resulting amine to be re-protected. In some specific contexts, such as with certain quinoxaline (B1680401) systems, demethylation of a methoxy group has been achieved under basic conditions, which would be compatible with the N-Boc group. rsc.org

Table 3: Common Reagents for Aromatic O-Demethylation

| Reagent | Typical Conditions | Comments | References |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Very effective but harsh; cleaves most acid-labile groups. | acs.org |

| Hydrobromic Acid (HBr) | 48% aqueous, reflux | Strong acid, high temperature; not selective. | acs.org |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂, reflux | Strong Lewis acid; often used with a scavenger like ethanethiol. | - |

| Pyridine·HCl | 200-220 °C (melt) | High temperature; used for robust molecules. | - |

| Methionine in Methanesulfonic Acid | 80-100 °C | "Hard and soft" acid/base principle; can offer some selectivity. | - |

Electrophilic and Nucleophilic Aromatic Substitution on the Core Ring

The substitution pattern on the aromatic ring of this compound creates a complex electronic environment that influences further substitution reactions. The ring possesses two strong electron-donating groups (NH-Boc and OMe) and one strong electron-withdrawing group (NO₂).

Electrophilic Aromatic Substitution (EAS)

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution typically requires two features: a strong electron-withdrawing group to make the ring electrophilic and a good leaving group (like a halogen). bwise.kr The nitro group at C4 strongly activates the ortho (C3, C5) and para (C1) positions towards nucleophilic attack by stabilizing the intermediate negative charge (Meisenheimer complex).

In this compound itself, there is no suitable leaving group for a standard S_NAr reaction. The methoxy group can, in some cases, act as a leaving group, but this usually requires harsh conditions. bwise.kr However, if a halogen were introduced onto the ring (e.g., at C5), it would be highly activated towards displacement by a nucleophile due to the para-nitro group.

As mentioned in section 3.2.2, in the absence of a leaving group, Vicarious Nucleophilic Substitution (VNS) provides a pathway for the formal substitution of hydrogen by a nucleophile, driven by the activating effect of the nitro group. juniperpublishers.commsu.edu

Spectroscopic and Advanced Analytical Characterization of N Boc 3 Methoxy 4 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of N-BOC-3-Methoxy-4-nitroaniline provides distinct signals corresponding to each unique proton in the molecule. The tert-butyl group of the BOC protecting group typically exhibits a sharp singlet peak around 1.54 ppm, integrating to nine protons. The methoxy (B1213986) group protons also appear as a singlet, generally resonating around 3.98 ppm. The aromatic protons on the substituted benzene (B151609) ring display a more complex pattern due to their electronic environments and spin-spin coupling. The proton ortho to the nitro group is expected to be the most deshielded, appearing as a doublet, while the other two aromatic protons will also present as doublets or doublet of doublets, with coupling constants indicative of their relative positions. The N-H proton of the carbamate (B1207046) group often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -C(CH₃)₃ | ~1.54 | s | 9H | N/A |

| -OCH₃ | ~3.98 | s | 3H | N/A |

| Ar-H | Aromatic region, specific shifts and couplings are dependent on the substitution pattern. | |||

| N-H | Variable, often a broad singlet. |

Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the BOC group is typically observed in the range of 152-155 ppm. The quaternary carbon of the tert-butyl group appears around 80-82 ppm, while the methyl carbons of this group resonate at approximately 28 ppm. The methoxy carbon is expected at around 56 ppm. The aromatic carbons exhibit a range of chemical shifts determined by the electronic effects of the substituents. The carbon bearing the nitro group is significantly deshielded, while the carbon attached to the methoxy group is shielded. The carbon attached to the carbamate nitrogen also has a characteristic chemical shift.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~28.0 |

| -C(CH₃)₃ | ~81.0 |

| -C=O | ~153.0 |

| -OCH₃ | ~56.0 |

| Ar-C | ~110-150 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carbamate group. The N-H stretching vibration of the carbamate is typically observed as a band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong absorptions around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O stretching of the methoxy group and the carbamate, as well as aromatic C-H and C=C stretching vibrations, will also be present in the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3200-3400 |

| C-H (Aromatic & Aliphatic) | Stretching | 2850-3100 |

| C=O (Carbamate) | Stretching | 1700-1730 |

| NO₂ (Nitro) | Asymmetric Stretching | 1520-1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1340-1380 |

| C-O (Methoxy & Carbamate) | Stretching | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₂H₁₆N₂O₅), the expected molecular weight is approximately 268.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 268. A characteristic fragmentation pattern for BOC-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The fragmentation of the nitro-substituted aromatic ring can also lead to characteristic ions. Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 269 or adducts with other ions like sodium [M+Na]⁺ at m/z 291.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. For this compound with the molecular formula C₁₂H₁₆N₂O₅, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the empirical formula and the purity of the synthesized compound.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 53.73 |

| Hydrogen (H) | 6.01 |

| Nitrogen (N) | 10.44 |

| Oxygen (O) | 29.82 |

Chromatographic Techniques for Purity Assessment (HPLC, LC-MS, UPLC)

The purity of this compound, a key intermediate in various synthetic pathways, is critical for the successful outcome of subsequent reactions. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques routinely employed to assess the purity of this compound and to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. A common approach involves reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.

For compounds with similar structures, such as other methoxy-nitroanilines, typical HPLC conditions involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. sielc.comsielc.com Given the structure of this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the main compound from any potential impurities with different polarities.

A hypothetical HPLC method for the analysis of this compound could be developed based on these principles. The retention time of the compound would be influenced by the exact mobile phase composition, with a higher concentration of the organic solvent leading to a shorter retention time. researchgate.net

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 340 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main peak as this compound and for identifying any co-eluting impurities.

A significant consideration in the LC-MS analysis of BOC-protected amines is the potential for the tert-butoxycarbonyl (BOC) protecting group to be thermally labile and fragment in the mass spectrometer's ion source. chemicalforums.comnih.gov This can lead to the observation of a prominent ion corresponding to the deprotected amine rather than the intact molecule. chemicalforums.com Therefore, soft ionization techniques such as electrospray ionization (ESI) are preferred, and the source conditions should be optimized to minimize in-source fragmentation. The observation of a co-eluting peak corresponding to the t-butyl cation (m/z = 57) can be indirect evidence of the BOC group's presence. chemicalforums.com

Interactive Data Table: Anticipated LC-MS Findings for this compound

| Parameter | Expected Observation |

| Parent Ion [M+H]⁺ | Expected at m/z corresponding to the molecular weight of this compound + 1. |

| Fragment Ion [-BOC] | A significant ion corresponding to the loss of the BOC group (100 amu) may be observed. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is likely to be effective. |

| MS/MS Fragmentation | Further fragmentation of the parent ion can provide structural confirmation. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. nih.govjocpr.com The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for more detailed purity profiles.

A UPLC method for this compound would offer a more rapid and sensitive assessment of its purity. The shorter run times make UPLC particularly suitable for high-throughput screening and quality control applications. jocpr.com The method development would follow similar principles to HPLC, optimizing the mobile phase composition and gradient to achieve the best separation of the target compound from its impurities on a sub-2 µm particle size column. researchgate.net

Interactive Data Table: Representative UPLC Parameters for Enhanced Purity Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60-98% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

Computational Chemistry and Theoretical Investigations of N Boc 3 Methoxy 4 Nitroaniline

Molecular Structure Optimization and Geometric Parameters

The precise three-dimensional arrangement of atoms in N-BOC-3-methoxy-4-nitroaniline is fundamental to its properties. Computational methods are used to find the most stable molecular geometry by minimizing the energy of the system.

Density Functional Theory (DFT) Calculations (e.g., B3LYP functional)

Density Functional Theory (DFT) has emerged as a powerful and widely used method for computational studies of molecular systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT.

DFT calculations, specifically at the B3LYP level of theory with basis sets like 6-31G(d,p), are employed to optimize the molecular structure of this compound. scispace.com These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, studies on similar nitroaniline derivatives have shown that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov The optimized structure allows for the analysis of the spatial arrangement of the BOC (tert-butoxycarbonyl) group, the methoxy (B1213986) group, and the nitro group on the aniline (B41778) ring, which is crucial for understanding steric and electronic effects within the molecule.

Hartree-Fock (HF) Level Theoretical Studies

The Hartree-Fock (HF) method is another fundamental ab initio approach used in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF studies still provide valuable qualitative insights and serve as a baseline for more advanced calculations. science.govscience.gov

Theoretical investigations of nitroaniline derivatives using the HF method, often with basis sets such as 6-311++G(d,p), have been conducted to determine their optimized molecular structures. researchgate.net Comparisons between HF and DFT results often highlight the importance of electron correlation in accurately describing the electronic structure of these molecules. For example, in studies of related compounds, C-C bond lengths in the phenyl ring calculated by the HF method were found to be around 1.378–1.391 Å, which shows a reasonable match with experimental values. researchgate.net

Prediction and Analysis of Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these spectra, aiding in the assignment of experimental bands to specific molecular motions.

Theoretical calculations of the vibrational frequencies of this compound are typically performed using the B3LYP functional with a suitable basis set. researchgate.netscirp.org The calculated frequencies are often scaled to better match experimental data, accounting for the approximations inherent in the theoretical models. scirp.org Analysis of the predicted spectra allows for the identification of characteristic vibrational modes, such as the N-H stretch of the carbamate (B1207046), the symmetric and asymmetric stretches of the nitro group, the C-O stretches of the methoxy and BOC groups, and various aromatic C-H and C=C vibrations. nih.gov These assignments are crucial for the structural characterization of the molecule.

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. scispace.comnih.gov

For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. scispace.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net The spatial distribution of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In similar molecules, the HOMO is often localized on the electron-rich aniline ring and the methoxy group, while the LUMO is concentrated on the electron-withdrawing nitro group. scispace.com

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.629 scispace.com |

| ELUMO | -2.053 scispace.com |

Mulliken Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule can be analyzed through Mulliken charge analysis and molecular electrostatic potential (MEP) maps.

Mulliken charge analysis assigns partial charges to each atom in the molecule, providing insight into the electrostatic interactions. researchgate.net These calculations help to identify the electron-rich and electron-poor centers in this compound.

MEP maps provide a visual representation of the electrostatic potential on the electron density surface of the molecule. scispace.com These maps are color-coded, with red indicating regions of high electron density (negative potential) that are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential) that are prone to nucleophilic attack. scispace.com For nitroaniline derivatives, the MEP map typically shows a negative potential around the oxygen atoms of the nitro group, making this region a likely site for electrophilic interaction. scispace.com Conversely, the regions around the amine and methoxy groups may show a less negative or even slightly positive potential. scispace.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| tert-butoxycarbonyl |

| 3-nitroanilinium nitrate |

| 4-Methoxy-4'-Nitrobiphenyl |

Conformational Analysis and Energetic Profiles

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the C(aryl)-N(H) bond, the N-C(O) amide bond of the tert-butoxycarbonyl (BOC) group, the C(aryl)-O(methoxy) bond, and the C(aryl)-N(nitro) bond. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides critical insights into the preferred spatial arrangements of the functional groups and the energy barriers that separate different conformations. While specific experimental or computational studies exclusively on this compound are not prevalent in public literature, a detailed analysis can be constructed by examining theoretical studies on structurally analogous molecules.

Conformational Preferences of the N-BOC Group:

The N-BOC protecting group introduces significant conformational complexity due to rotation around the C(aryl)-N and N-C(O) bonds. The amide linkage within the carbamate is known to possess a partial double bond character, leading to a substantial rotational barrier and distinct planar conformers. science.gov Theoretical studies on N-BOC-aniline reveal that the molecule generally adopts a conformation where the N-H bond and the C=O bond are trans to each other, as this arrangement minimizes steric repulsion. The rotation around the C(aryl)-N bond determines the orientation of the entire BOC group relative to the phenyl ring.

In related N-acyl anilides, the planarity of the amide group with the aromatic ring is crucial for resonance stabilization. However, bulky substituents on the ring can force the amide group to twist, which can alter the electronic properties and reactivity of the molecule. nsf.gov For this compound, the substituents are not in the ortho positions relative to the BOC-amino group, suggesting that a relatively planar conformation between the aniline ring and the nitrogen of the carbamate is energetically accessible.

Rotational Behavior of the Methoxy Group:

In the case of 2-substituted-4-nitroanisoles, computational studies have shown that the O-methyl group tends to orient itself anti to the substituent at the 2-position to minimize steric hindrance. oup.com In this compound, the methoxy group is positioned between the BOC-amino and nitro groups. Steric clashes with these adjacent, relatively large groups could potentially lead to a non-planar (skewed) conformation of the methoxy group. However, the energetic cost of disrupting the p-π conjugation means that only a small deviation from planarity is likely in the lowest energy conformers. The potential energy surface for the rotation of the methoxy group would likely show two primary minima corresponding to the methyl group being oriented towards or away from the adjacent nitro group, with the latter likely being slightly more stable due to reduced steric repulsion.

Orientation of the Nitro Group:

The nitro group also exhibits a preference for coplanarity with the aromatic ring to facilitate maximal electronic delocalization. The barrier to rotation for a nitro group on a benzene (B151609) ring is generally low, but can be influenced by adjacent substituents. In ortho-substituted nitrobenzenes, steric hindrance can cause the nitro group to twist out of the plane of the ring. For this compound, the nitro group is ortho to the methoxy group. This proximity will likely result in some degree of steric repulsion, influencing the rotational preference of both groups. A slight out-of-plane torsion of the nitro group might be observed in the lowest energy conformer to alleviate this strain.

Integrated Conformational Profile and Energetics:

Considering the individual preferences, the most stable conformers of this compound would arise from a combination of the lowest energy orientations of each substituent. The planarity of the N-carbamate and nitro groups with the ring, and the near-planarity of the methoxy group, are expected.

The energetic profile is determined by the relative energies of the stable conformers and the transition states connecting them. The primary rotational barriers would be associated with the N-C(O) amide bond rotation and, to a lesser extent, the C(aryl)-N bond rotation.

Below are hypothetical, illustrative data tables based on findings from analogous systems, representing plausible energetic profiles for the key rotational motions in this compound. These values are estimates derived from literature on similar functional groups and are intended for illustrative purposes.

Table 1: Estimated Rotational Barriers for Key Dihedral Angles

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) | Likely Low-Energy Conformation(s) |

|---|---|---|---|

| C2-C1-N-C(O) | Rotation of BOC group relative to ring | 4 - 7 | Amide plane near-coplanar with ring |

| C1-N-C(O)-O | Rotation around amide N-C bond | 8 - 12 | trans conformation of N-H and C=O |

| C2-C3-O-C(H3) | Rotation of methoxy group | 2 - 5 | Near-planar, methyl group anti to nitro |

Table 2: Relative Energies of Plausible Stable Conformers

| Conformer | N-C(O) Geometry | Methoxy Orientation | Nitro Orientation | Estimated Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | trans | Planar, anti to NO2 | Planar | 0.0 (Global Minimum) |

| B | trans | Planar, syn to NO2 | Planar | 0.5 - 1.5 |

| C | trans | Skewed (30°) | Planar | 1.5 - 2.5 |

| D | cis | Planar, anti to NO2 | Planar | 3.0 - 5.0 |

These tables illustrate that the global minimum energy conformer would likely feature a trans-amide configuration, with the methoxy and nitro groups adopting orientations that minimize steric hindrance while largely maintaining coplanarity with the aromatic ring for electronic stabilization. The energetic landscape is characterized by several low-energy conformers separated by moderate rotational barriers.

Applications and Role As an Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structure of N-BOC-3-Methoxy-4-nitroaniline is ideally suited for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and other functional materials.

This compound is a key starting material for the synthesis of substituted benzimidazoles. The typical synthetic strategy involves the chemical reduction of the nitro group to an amine. This transformation converts the o-nitroaniline derivative into a reactive o-phenylenediamine (B120857) species, specifically N¹-BOC-4-amino-3-methoxybenzenamine. This diamine intermediate can then undergo cyclization with various electrophilic partners to form the benzimidazole (B57391) ring.

A highly effective and widely used method for this transformation is a one-step reductive cyclization. organic-chemistry.org In this process, the o-nitroaniline starting material is reacted with an aldehyde in the presence of a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.org This approach is notable for its efficiency and tolerance of a wide range of functional groups on the aldehyde component, allowing for the synthesis of diverse 2-substituted benzimidazoles. The BOC-protecting group on the aniline (B41778) nitrogen remains intact during this process, offering a handle for further synthetic modifications. This pathway is fundamental in creating the core structure of many biologically active compounds, including certain STING agonists. tandfonline.comnih.gov

| Starting Material | Key Transformation | Reagents | Product Class | Reference |

|---|---|---|---|---|

| This compound | Reductive Cyclization | Aldehyde (R-CHO), Sodium Dithionite (Na₂S₂O₄) | 2-Substituted-N-BOC-methoxy-benzimidazoles | organic-chemistry.org |

| o-Nitroanilines | Condensation/Cyclization | Aldehydes | Benzimidazoles | medchemexpress.com |

The compound is extensively used as a building block to synthesize molecules containing pyrrolidine (B122466), piperidine (B6355638), and diazine rings, which are common motifs in medicinal chemistry. mdpi.comnih.gov The primary method for incorporating these rings is through C-N cross-coupling reactions, where the aromatic ring of the nitroaniline is linked to a nitrogen atom of the heterocyclic amine. google.com

Specifically, derivatives such as tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate and tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate (a piperazine, which is a 1,4-diazine) are well-documented intermediates. matrixscientific.comgoogle.comrsc.org These are typically synthesized via nucleophilic aromatic substitution, where a halogenated precursor (e.g., 4-fluoro-2-methoxy-1-nitrobenzene) reacts with a BOC-protected piperidine or piperazine, or through palladium-catalyzed coupling reactions. mersana.com The this compound scaffold provides the core phenyl structure to which these saturated heterocycles are attached, forming key intermediates for more complex drug candidates. While direct synthesis involving pyrrolidine is less specifically documented, the established reactivity in C-N coupling makes it a highly plausible substrate. google.com

| Reactant 1 | Reactant 2 (Heterocycle) | Reaction Type | Product Intermediate Example | Reference |

|---|---|---|---|---|

| 4-Fluoro-2-methoxy-1-nitrobenzene | tert-Butyl methyl(piperidin-4-yl)carbamate | Nucleophilic Aromatic Substitution | tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate | mersana.com |

| Aryl Halide | BOC-Piperazine | Pd-catalyzed C-N Coupling | N-Aryl-BOC-piperazine | mdpi.com |

| Aryl Halide | Pyrrolidine | Cu-catalyzed C-N Coupling | N-Aryl-pyrrolidine | nih.gov |

Intermediate in the Preparation of Biologically Active Molecules

The structural features of this compound make it an ideal intermediate for synthesizing molecules with significant biological activity. The BOC-protected amine and the nitro group can be sequentially deprotected and transformed to introduce a variety of functional groups and build molecular complexity.

This compound is a valuable intermediate in the generation of lead compounds for drug discovery. The 3-methoxy-4-aminophenyl motif, readily accessible from this compound by reduction of the nitro group, is a key component in numerous pharmaceutical agents. For instance, the unprotected analog, 3-methoxy-4-nitroaniline, is a known intermediate in the synthesis of the antineoplastic drug Amsacrine.

In modern drug development, derivatives of this compound are crucial. For example, a patent for potent EGFR mutant inhibitors, a class of anti-cancer agents, describes the use of the closely related intermediate tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)(methyl)carbamate. mersana.com This highlights the role of the core structure in building complex kinase inhibitors, which are a major class of therapeutic drugs.

Dual inhibitors, which target two different biological pathways simultaneously, represent a cutting-edge area of pharmaceutical research. This compound and its parent amine are instrumental in the synthesis of these complex molecules. For example, the synthesis of novel dual inhibitors of histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR) utilizes 2-methoxy-4-nitroaniline (B147289) as a key starting material to construct the central scaffold of the molecule. The BOC-protected version offers a strategic advantage in multi-step syntheses by ensuring the aniline nitrogen does not interfere with early-stage coupling reactions. Similarly, research into dual inhibitors for EGFR and ALK has employed related nitroaniline building blocks, demonstrating the versatility of this chemical scaffold in creating bivalent therapeutic agents.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and modulating its activity is a promising strategy for treating cancer and autoimmune diseases. matrixscientific.comgoogle.commersana.com Many potent STING modulators are structurally complex molecules, often containing a benzimidazole core. nih.gov

The synthesis of these STING-targeting agents frequently begins with substituted o-nitroanilines, making this compound a highly relevant precursor. organic-chemistry.org For example, the synthesis of potent dimeric amidobenzimidazole STING agonists relies on building blocks derived from substituted anilines. nih.gov A key strategy involves the reductive cyclization of an o-nitroaniline with an aldehyde to form the central benzimidazole ring. organic-chemistry.org Furthermore, the synthesis of advanced STING-activating drug conjugates has been shown to utilize a 4-amino-3-methoxybenzamide (B1373341) intermediate, a compound directly derivable from this compound through reduction and amide formation. This demonstrates the direct utility of this building block in creating next-generation immunomodulatory therapies.

Integration into High-Throughput Synthesis Platforms

High-throughput synthesis (HTS) platforms are automated systems designed for the rapid synthesis of large numbers of chemical compounds. These platforms are central to modern drug discovery and materials science, enabling the efficient exploration of chemical space. The suitability of a building block for HTS is dependent on several factors, including its reactivity, solubility, and the compatibility of its protecting groups with a range of reaction conditions.

Role in DNA-Encoded Chemical Libraries (DECL)

DNA-Encoded Chemical Libraries (DECLs) are a powerful technology for the discovery of new bioactive molecules. In DECL synthesis, chemical building blocks are attached to unique DNA tags. Large libraries of compounds can then be synthesized and screened simultaneously against a biological target.

For a compound to be useful in DECL, the chemical reactions used for its incorporation and subsequent modification must be compatible with the DNA tag. This typically means that the reactions must be performed in aqueous solutions and at or near neutral pH and moderate temperatures.

The direct application of this compound in published DECL syntheses has not been identified. However, the functional handles present on the molecule could, in principle, be utilized in DNA-compatible reactions. For example, after deprotection of the BOC group, the resulting aniline could be acylated or used in other coupling reactions under DNA-compatible conditions. The reduction of the nitro group to an amine is also a reaction that has been adapted for use in DECL synthesis.

Strategies for Enabling Diversification and Library Synthesis

The design of a chemical library aims to generate a diverse set of molecules to maximize the chances of finding a compound with the desired activity. This compound offers several potential points for diversification:

The BOC-protected Amine: Removal of the BOC group reveals a nucleophilic aniline. This aniline can be reacted with a wide variety of electrophiles, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), and isocyanates (to form ureas).

The Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine. This newly formed amine can then be further functionalized, for example, by reductive amination or by coupling with another set of building blocks.

The Aromatic Ring: The aromatic ring itself can be a site for further reactions, such as electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.

A hypothetical library synthesis using this compound could involve a multi-step sequence where each step introduces a new element of diversity.

Contribution to the Construction of Polycyclic Scaffolds

Polycyclic scaffolds are core structures found in many natural products and pharmaceutically active molecules. The synthesis of these complex architectures often relies on the use of strategically functionalized building blocks that can undergo cyclization reactions.

There are no specific, documented examples of this compound being used to construct polycyclic scaffolds. However, its structure contains functionalities that could theoretically be employed in such syntheses. For instance, the reduction of the nitro group to an amine, followed by intramolecular reactions with a suitably placed electrophile on a side chain, could lead to the formation of a heterocyclic ring. The development of novel synthetic methodologies would be required to exploit the full potential of this building block in polycyclic synthesis.

Indirect Applications in Dye Chemistry via Aromatic Amine Formation

Azo dyes are a large and important class of colored compounds that are synthesized by the coupling of a diazonium salt with an electron-rich coupling component. The synthesis of the required diazonium salt starts from an aromatic amine.

Green Chemistry Principles and Sustainable Synthetic Routes for N Boc 3 Methoxy 4 Nitroaniline

Eco-Friendly N-Boc Protection Methodologies

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in the synthesis of N-BOC-3-methoxy-4-nitroaniline. Traditional methods often rely on di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with bases like 4-dimethylaminopyridine (B28879) (DMAP) in chlorinated solvents, which are environmentally problematic. Green chemistry principles drive the development of cleaner alternatives.

Recent research highlights several promising eco-friendly N-Boc protection strategies. One approach is the use of solvent-free or mechanochemical methods, which eliminate the need for hazardous organic solvents. nih.govniscpr.res.in For instance, grinding an amine with (Boc)₂O in a ball mill or using a pestle and mortar can lead to high yields of the N-Boc protected product. nih.govniscpr.res.in Another green strategy involves the use of recyclable catalysts. Solid acid catalysts, such as Amberlite-IR 120, have been shown to be effective for N-Boc protection under solvent-free conditions, with the catalyst being easily recovered by simple filtration. derpharmachemica.com Similarly, nanocrystalline TiO₂-HClO₄ and copper iodide nanoparticles (CuI-NPs) have been utilized as efficient and recyclable catalysts for this transformation under solvent-free conditions. niscpr.res.inscilit.com The use of biodegradable and readily available organocatalysts, such as malic acid, also presents a greener alternative for solvent-free N-Boc protection. citedrive.com

| Method | Catalyst/Conditions | Solvent | Key Advantages |

| Mechanochemistry | Ball-milling | Solvent-free | Eliminates solvent waste, rapid reaction. nih.govscirp.org |

| Heterogeneous Catalysis | Amberlite-IR 120 | Solvent-free | Recyclable catalyst, high yield. derpharmachemica.com |

| Nanocatalysis | CuI-NPs | Solvent-free | Cost-effective, simple, short reaction time. niscpr.res.in |

| Organocatalysis | Malic Acid | Solvent-free | Environmentally friendly, recyclable catalyst. citedrive.com |

| Aqueous Synthesis | Catalyst-free | Water | Green solvent, high chemoselectivity. tandfonline.comorganic-chemistry.org |

| Green Organocatalyst/Solvent | HFIP | HFIP | Recyclable, high yields, mild conditions. organic-chemistry.org |

Environmentally Benign Deprotection Protocols

The removal of the Boc group is traditionally accomplished with strong acids like trifluoroacetic acid (TFA), which poses environmental and handling risks. mcours.net Greener deprotection methods aim to replace these harsh reagents with more benign alternatives.

One of the most promising green approaches is the use of water as a medium for deprotection. mcours.netccsenet.orgsemanticscholar.org Heating N-Boc protected amines in water at reflux temperatures can effectively remove the Boc group without the need for any additional catalysts or reagents. mcours.netccsenet.orgsemanticscholar.org This method is highly attractive due to its simplicity and minimal environmental impact.

Solvent-free deprotection is another key green strategy. scirp.orgrsc.orgrsc.org This can be achieved through mechanochemical methods, such as ball-milling the N-Boc compound with a solid acid like p-toluenesulfonic acid. scirp.org Another innovative solvent-free method involves the ex situ generation of hydrogen chloride gas, which allows for quantitative deprotection with minimal waste. rsc.orgrsc.org

The use of deep eutectic solvents (DES) is also emerging as a green alternative. mdpi.com A DES formed from choline (B1196258) chloride and p-toluenesulfonic acid can act as both the reaction medium and the catalyst for N-Boc deprotection, offering high efficiency and easy workup. mdpi.com Furthermore, solid acid catalysts, such as montmorillonite (B579905) K-10 clay, have been used for Boc deprotection, although this may require specific conditions. mcours.net

| Method | Reagent/Conditions | Key Advantages |

| Aqueous Deprotection | Water, reflux | Catalyst-free, environmentally benign. mcours.netccsenet.orgsemanticscholar.org |

| Solvent-Free Mechanochemistry | p-Toluenesulfonic acid, ball-milling | No solvent waste, mild conditions. scirp.org |

| Solvent-Free Gas-Phase | Ex situ generated HCl gas | Quantitative yield, no work-up. rsc.orgrsc.org |

| Deep Eutectic Solvents | Choline chloride/p-toluenesulfonic acid | Recyclable medium, high efficiency. mdpi.com |

Utilization of Green Solvents (e.g., Water, Solvent-Free Conditions)

The principles of green chemistry strongly advocate for the reduction or elimination of volatile organic solvents (VOCs). For the synthesis of this compound, this translates to a focus on water as a reaction medium or conducting reactions under solvent-free conditions.

As detailed in the preceding sections, both the N-Boc protection and deprotection steps can be effectively carried out in water. tandfonline.comorganic-chemistry.orgccsenet.org The use of water as a solvent is not only environmentally sound but can also, in some cases, enhance reactivity and selectivity. tandfonline.com For the protection step, catalyst-free methods in water have shown excellent results. organic-chemistry.org Similarly, the deprotection of the Boc group can be achieved simply by heating in water. mcours.netccsenet.orgsemanticscholar.org

Solvent-free conditions represent the ultimate green approach in terms of solvent use. nih.govniscpr.res.inderpharmachemica.comcitedrive.comscirp.orgrsc.orgrsc.org Mechanochemical methods, such as grinding or ball-milling, have proven to be highly effective for both the protection and deprotection of amines without the need for any solvent. nih.govniscpr.res.inscirp.org These methods are not only environmentally friendly but also often lead to faster reaction times and simplified product isolation. niscpr.res.in The use of catalytic systems that are active under solvent-free conditions is a key enabler of this technology. derpharmachemica.comscilit.comcitedrive.com

Development of Sustainable Catalytic Systems (e.g., Recyclable Catalysts, Organocatalysts)

The development of sustainable catalytic systems is a cornerstone of green organic synthesis. For the preparation of this compound, this involves moving away from stoichiometric reagents and non-recyclable catalysts towards more efficient and reusable alternatives.

Recyclable Catalysts: Heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture and reused, minimizing waste. For N-Boc protection, several recyclable catalysts have been reported, including:

Amberlite-IR 120: A solid acid resin that can be filtered and reused. derpharmachemica.com

Nanocrystalline TiO₂-HClO₄: A novel, efficient, and recyclable catalyst for solvent-free N-Boc protection. scilit.com

Copper Iodide Nanoparticles (CuI-NPs): A cost-effective and recyclable catalyst for mechanochemical N-Boc protection. niscpr.res.in

Mesoporous SBA-15: A silica-based material that can be used as a catalyst for N-Boc protection under solvent-free conditions. researchgate.net

Organocatalysts: Organocatalysts are small organic molecules that can catalyze reactions, avoiding the use of potentially toxic or expensive metals. For N-Boc protection, several organocatalysts have been explored:

Malic Acid: A biodegradable and green catalyst for solvent-free N-Boc protection. citedrive.com

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): Acts as both a recyclable organocatalyst and a solvent. organic-chemistry.orgorganic-chemistry.org

Chiral Brønsted Acids: These have been used in atroposelective reactions involving Boc-protected anilines, showcasing the potential for stereoselective organocatalysis. beilstein-journals.org

Process Intensification through Continuous Flow Reactor Technology for Enhanced Efficiency and Safety

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced efficiency. nih.govrsc.org For the synthesis of this compound, flow technology can be particularly beneficial, especially for potentially hazardous nitration or deprotection steps.

Thermal deprotection of N-Boc groups has been successfully demonstrated in continuous flow systems, often without the need for an acid catalyst. nih.govacs.orgresearchgate.net By precisely controlling the temperature and residence time in a heated reactor coil, selective deprotection can be achieved. nih.govacs.org For example, studies have shown that aryl N-Boc groups can be selectively removed in the presence of alkyl N-Boc groups by tuning the reaction temperature in a continuous flow setup. acs.orgresearchgate.net This level of control is difficult to achieve in batch reactors.

| Technology | Key Advantages for this compound Synthesis |

| Continuous Flow | Enhanced safety, precise temperature control, improved efficiency, potential for telescoped multi-step synthesis. nih.govrsc.orgacs.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-BOC-3-Methoxy-4-nitroaniline, and how do reaction conditions influence yield?

- Methodology :

- Protection Strategy : Introduce the BOC (tert-butyloxycarbonyl) group early to protect the amine functionality. Use tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) with a base (e.g., DMAP) at 0–25°C .

- Nitration and Methoxylation : Perform nitration after BOC protection to avoid side reactions. Use mixed acid (HNO₃/H₂SO₄) for nitration at 0–5°C. Methoxy group introduction may require Ullmann coupling or nucleophilic substitution under basic conditions (e.g., NaOMe in DMF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm BOC group presence (δ ~1.3 ppm for tert-butyl protons) and nitro/methoxy substituents (aromatic protons δ 6.5–8.5 ppm).

- IR : Look for BOC carbonyl stretch (~1740 cm⁻¹), nitro group (~1520 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~295).

- Melting Point : Compare experimental values (e.g., 120–123°C) with literature to assess crystallinity and impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects, tautomerism, or paramagnetic impurities.

- Solution :

Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).

Perform variable-temperature NMR to detect tautomeric equilibria.

Validate with alternative techniques (e.g., X-ray crystallography for solid-state structure) .

- Example : Aromatic proton splitting patterns in DMSO-d₆ may differ due to hydrogen bonding; cross-validate with COSY or NOESY .

Q. What strategies optimize the regioselectivity of further functionalization (e.g., reduction of nitro group) in this compound?

- Experimental Design :

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol. Monitor reaction progress via TLC.

- Chemoselective Reduction : Employ Zn/HCl or Fe/HCl to reduce nitro to amine while preserving the BOC group.

- Challenges : Over-reduction or BOC deprotection may occur at elevated temperatures (>50°C). Mitigate by optimizing catalyst loading and reaction time .

Q. How do electronic effects of the nitro and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta positions.

- Methoxy Group : Electron-donating resonance (+M) activates ortho/para positions but competes with nitro’s deactivation.

- Application : In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ and aryl boronic acids under inert conditions. Expect lower yields compared to less deactivated substrates; optimize with microwave-assisted heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.